molecular formula C15H12Cl2N4OS B2503000 5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 338967-91-2

5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2503000
CAS No.: 338967-91-2
M. Wt: 367.25
InChI Key: CKAROHQNBFNRSA-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound characterized by its unique structure, which includes a benzylsulfanyl group and a dichloro-methoxyphenyl group attached to a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol or thiolate to form the benzylsulfanyl group.

    Attachment of the Dichloro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions where the dichloro-methoxyphenyl group is introduced onto the tetraazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The dichloro groups can be reduced to form the corresponding dechlorinated derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the dichloro-methoxyphenyl group can engage in hydrophobic interactions with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzylsulfanyl)-1H-tetrazole: Lacks the dichloro-methoxyphenyl group, making it less complex.

    1-(2,4-Dichloro-5-methoxyphenyl)-1H-tetrazole:

    5-(Methylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole: Similar but with a methylsulfanyl group instead of a benzylsulfanyl group, which may alter its chemical properties and biological activity.

Uniqueness

The combination of the benzylsulfanyl and dichloro-methoxyphenyl groups in 5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole provides a unique set of chemical properties

Properties

IUPAC Name

5-benzylsulfanyl-1-(2,4-dichloro-5-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4OS/c1-22-14-8-13(11(16)7-12(14)17)21-15(18-19-20-21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAROHQNBFNRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=NN=N2)SCC3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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